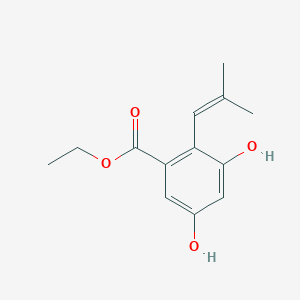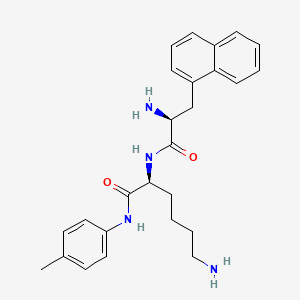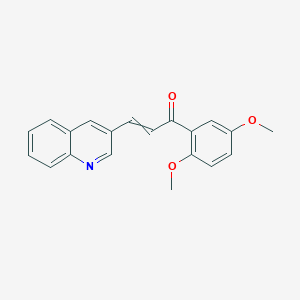
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introducing bromine and chlorine atoms into the pyridine ring.
Methoxylation: Adding a methoxy group (-OCH3) to the ring.
Methylation: Adding a methyl group (-CH3) to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could remove halogen atoms or reduce the pyridine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups in place of halogens.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, pharmaceuticals, or materials science.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-chloro-4-methoxypyridine: Lacks the methyl group on the nitrogen atom.
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one: Lacks the bromine atom.
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, gives 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one unique chemical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
920490-75-1 |
|---|---|
Molekularformel |
C7H7BrClNO2 |
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
5-bromo-3-chloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7BrClNO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
InChI-Schlüssel |
ZBXHQPPFEDEUEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)






![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)



